N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide

Description

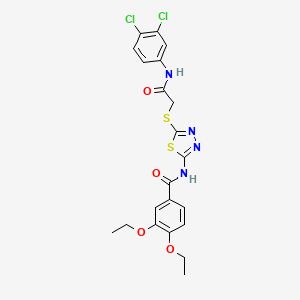

The compound N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide features a 1,3,4-thiadiazole core substituted with a 3,4-diethoxybenzamide moiety and a thioether-linked 3,4-dichlorophenylacetamide group. This structure combines electron-withdrawing (dichlorophenyl) and electron-donating (diethoxy) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2N4O4S2/c1-3-30-16-8-5-12(9-17(16)31-4-2)19(29)25-20-26-27-21(33-20)32-11-18(28)24-13-6-7-14(22)15(23)10-13/h5-10H,3-4,11H2,1-2H3,(H,24,28)(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWUPELBVUUUMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide is a complex organic compound featuring a thiadiazole moiety known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential anticancer properties and other pharmacological effects.

Structure and Properties

The compound can be structurally represented as follows:

This structure incorporates a thiadiazole ring that enhances its ability to interact with biological targets. The presence of the 3,4-dichlorophenyl group and the diethoxybenzamide moiety contributes to its lipophilicity and cellular permeability, which are essential for biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiadiazole derivatives. For instance, compounds containing the thiadiazole scaffold have demonstrated significant cytotoxic effects against various cancer cell lines:

- In Vitro Studies : The compound exhibited cytotoxicity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .

The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell division. The presence of the thiadiazole ring enhances interaction with tubulin proteins, leading to disrupted microtubule dynamics .

Antimicrobial Activity

Thiadiazole derivatives are also known for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria:

| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32.6 µg/mL | |

| Escherichia coli | 47.5 µg/mL |

Other Biological Activities

- Anti-inflammatory : Compounds with similar structures have shown potential in reducing inflammation markers in vitro.

- Antidiabetic : Some derivatives have been evaluated for their ability to lower blood glucose levels in diabetic models.

- Neuroprotective Effects : Recent studies suggest that thiadiazole derivatives may provide neuroprotection against oxidative stress .

Case Studies

A notable study evaluated a series of thiadiazole derivatives for their anticancer properties and found that structural modifications significantly affected their potency. For instance, substituting different aryl groups on the thiadiazole ring altered the interaction with cellular targets and enhanced biological activity .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (EWGs): The 3,4-dichlorophenyl group may increase electrophilicity, improving interactions with enzyme active sites (e.g., acetylcholinesterase) .

Key SAR Insights:

- Thiadiazole vs. Thiazole : Thiadiazole derivatives (e.g., target compound) exhibit stronger π-π interactions with aromatic enzyme pockets compared to thiazoles, as seen in AChE inhibition .

- Substituent Positioning: 3,4-Diethoxy vs. 3,4-Dimethoxy: Diethoxy groups may increase metabolic stability over methoxy due to reduced oxidative demethylation . Chlorine Placement: 3,4-Dichloro substitution (target compound) vs.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) | Solubility |

|---|---|---|---|---|

| Target Compound | C21H20Cl2N4O4S2 | 557.44 | ~3.5 | Low (aqueous), moderate (DMSO) |

| 7a (Piperidinyl-benzamide) | C16H20N4OS2 | 372.49 | ~2.8 | Moderate |

| N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide | C12H7ClF2N2O2S | 284.70 | ~2.2 | High |

Key Notes:

- Lipophilicity : The target compound’s higher LogP (3.5) compared to thiazole derivatives (2.2–2.8) suggests better membrane penetration but may limit aqueous solubility .

- Crystallinity : Analogs with rigid substituents (e.g., trichloroethyl in ) exhibit high melting points (>500 K), indicating stable crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.